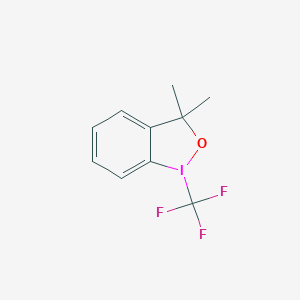
3,3-Diméthyl-1-(trifluorométhyl)-1,2-benziodoxole
Vue d'ensemble
Description
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole is a hypervalent iodine compound known for its utility in trifluoromethylation reactions. This compound, often referred to as a “Togni reagent,” is widely used in organic synthesis due to its ability to introduce trifluoromethyl groups into various substrates .
Applications De Recherche Scientifique
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules to study their functions and interactions.
Medicine: Trifluoromethylated compounds derived from this reagent are often explored for their potential therapeutic properties.
Mécanisme D'action
Target of Action
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, also known as Togni’s Reagent , is primarily used as a reagent in organic synthesis. Its primary targets are a wide range of organic compounds, including secondary and primary aryl- and alkylphosphines, phenols, peptides containing cysteine residues, arenes, and N-heterocycles .
Mode of Action
The compound acts as an electrophilic CF3-transfer reagent . The σ hole on the hypervalent iodine atom in this compound is crucial for adduct formation between the reagent and a nucleophilic substrate . This interaction is key to its mode of action.
Biochemical Pathways
The compound is involved in the trifluoromethylation of various organic compounds . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule. This process can significantly alter the properties of the target molecule, such as its reactivity, stability, and biological activity.
Result of Action
The primary result of the action of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole is the trifluoromethylation of target compounds . This can lead to significant changes in the molecular and cellular effects of these compounds, depending on their specific roles and functions.
Action Environment
The action, efficacy, and stability of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction environment, the pH, temperature, and solvent conditions
Méthodes De Préparation
The synthesis of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole typically involves the reaction of 3,3-Dimethyl-1,2-benziodoxole with trifluoromethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole undergoes various types of chemical reactions, including:
Trifluoromethylation: This compound is primarily used for introducing trifluoromethyl groups into organic molecules.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions where the trifluoromethyl group is replaced by other functional groups.
Common reagents used in these reactions include bases like potassium carbonate and solvents such as acetonitrile. The major products formed from these reactions are typically trifluoromethylated organic compounds .
Comparaison Avec Des Composés Similaires
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Trimethyl(trifluoromethyl)silane: Another reagent used for trifluoromethylation, but with different reactivity and applications.
Trifluoromethyl iodide: A simpler trifluoromethylating agent, but less versatile compared to 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole.
The uniqueness of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole lies in its ability to efficiently introduce trifluoromethyl groups under mild conditions, making it a valuable tool in organic synthesis .
Propriétés
IUPAC Name |
3,3-dimethyl-1-(trifluoromethyl)-1λ3,2-benziodoxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3IO/c1-9(2)7-5-3-4-6-8(7)14(15-9)10(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAPLSNCVYXFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581402 | |
| Record name | 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodoxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887144-97-0 | |
| Record name | 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887144970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodoxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYL-1-(TRIFLUOROMETHYL)-1,2-BENZIODOXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OK0E02MT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole interact with graphene and what are the downstream effects?
A1: 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole serves as a precursor for generating reactive trifluoromethyl (CF3) radicals upon irradiation. These radicals directly attach to the graphene lattice, leading to its trifluoromethylation []. This functionalization disrupts the sp2 hybridization of graphene, modifying its electronic properties and potentially influencing its conductivity and hydrophilicity. Importantly, this modification is reversible, allowing for the "erasing" of the functionalization via thermal annealing [].
Q2: What is the role of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole in the context of graphene patterning?
A2: The compound acts as a reagent for the spatially controlled functionalization of graphene. When specific areas of graphene are irradiated in the presence of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, it decomposes to generate CF3 radicals exclusively in the exposed regions []. This localized generation allows for precise patterning of the graphene surface with trifluoromethyl groups, enabling the creation of complex designs with nanoscale precision []. This controlled functionalization can be applied to tune the properties of graphene for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






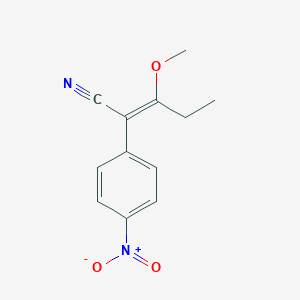
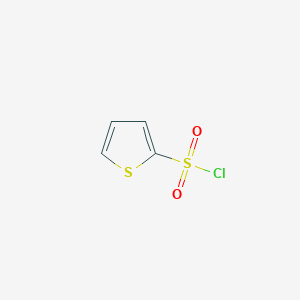
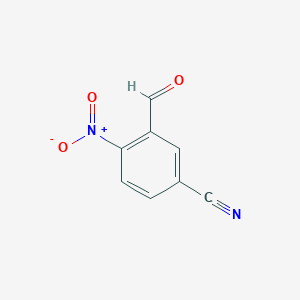
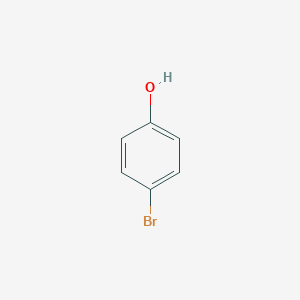

![(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid](/img/structure/B116594.png)
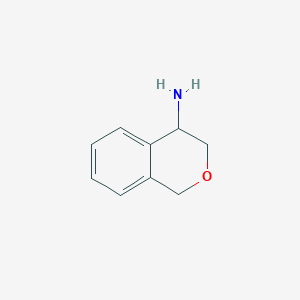
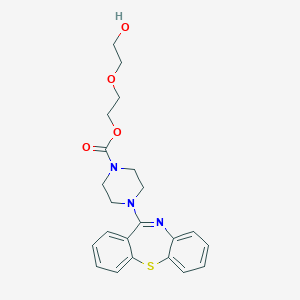
![Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI)](/img/structure/B116600.png)

